6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one
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Overview
Description
6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one is a fluorinated organic compound with the molecular formula C7H10F5NO. It is a derivative of piperidin-2-one, where a pentafluoroethyl group is attached to the sixth carbon of the piperidine ring. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly influence its reactivity and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one typically involves the introduction of the pentafluoroethyl group to a piperidin-2-one precursor. One common method is the nucleophilic substitution reaction where a suitable piperidin-2-one derivative reacts with a pentafluoroethylating agent under controlled conditions. The reaction may require the use of a base to facilitate the substitution and may be carried out in an inert solvent to prevent side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and to handle the potentially hazardous fluorinating agents safely .
Chemical Reactions Analysis
Types of Reactions
6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The pentafluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine can act as a probe in biochemical assays.
Medicine: Fluorinated compounds often exhibit unique pharmacokinetic properties, making them candidates for drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, where the fluorine atoms can influence binding affinity and selectivity. The pentafluoroethyl group can also affect the compound’s lipophilicity and metabolic stability, impacting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one: Another fluorinated piperidin-2-one derivative with the pentafluoroethyl group at the third carbon.
4-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one: Similar structure but with the pentafluoroethyl group at the fourth carbon.
Uniqueness
6-(1,1,2,2,2-pentafluoroethyl)piperidin-2-one is unique due to the position of the pentafluoroethyl group, which can influence its chemical reactivity and interactions differently compared to its isomers. The specific placement of the fluorinated group can lead to variations in physical properties, such as boiling point, solubility, and stability, making it distinct from other similar compounds .
Properties
CAS No. |
2648940-90-1 |
---|---|
Molecular Formula |
C7H8F5NO |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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